(S)-1-Benzyl-4-glycidylpyrazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. It is classified as a pyrazole derivative, which is a class of compounds known for their diverse pharmacological properties. The compound's structure features a glycidyl group, which can enhance its reactivity and biological interactions.
(S)-1-Benzyl-4-glycidylpyrazole can be sourced from chemical suppliers such as Chemsrc, which provides detailed information about its properties and applications, including safety data sheets (SDS) and molecular structure details . This compound falls under the broader category of pyrazole derivatives, which are often explored for their roles in drug development and therapeutic applications.
The synthesis of (S)-1-benzyl-4-glycidylpyrazole typically involves several steps, including the formation of the pyrazole ring and the introduction of the glycidyl group. While specific synthetic routes may vary, common methods include:
The technical details regarding reaction conditions, catalysts, and purification methods are critical for optimizing yield and purity. Typically, reactions may require specific temperatures, solvents, and times to achieve desired outcomes.
(S)-1-Benzyl-4-glycidylpyrazole has a molecular formula of CHNO. The structure consists of a pyrazole ring substituted with a benzyl group and a glycidyl group at specific positions.
The compound's molecular weight is approximately 217.25 g/mol. Its three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to understand its spatial arrangement and potential interactions with biological targets.
(S)-1-Benzyl-4-glycidylpyrazole can participate in various chemical reactions due to the presence of both the pyrazole and glycidyl functionalities. Notable reactions include:
Understanding the kinetics and mechanisms of these reactions is crucial for predicting the behavior of (S)-1-benzyl-4-glycidylpyrazole in different environments.
Research into related pyrazole derivatives suggests that they may act as inhibitors or modulators of various biological pathways, potentially influencing metabolic processes or signaling pathways relevant to diseases such as diabetes or cancer.
(S)-1-Benzyl-4-glycidylpyrazole has potential applications in scientific research, particularly in drug discovery and development. Its unique structure may allow it to serve as a lead compound for developing new therapeutics targeting specific diseases influenced by metabolic pathways or cellular signaling mechanisms. Further studies could elucidate its efficacy and safety profile in biological systems, paving the way for clinical applications.
Regioselective pyrazole formation critically depends on the strategic pairing of hydrazine derivatives with specific α,β-unsaturated carbonyl partners. Benzoylacetonitrile or ethyl benzoylacetate derivatives serve as optimal electrophiles due to their differential ketone/ester (or nitrile) reactivity, enabling controlled mono-condensation. The reaction typically employs glacial acetic acid catalysis under reflux conditions (110–120°C), achieving cyclization within 6–8 hours. Precise stoichiometric control (1:1 hydrazine:carbonyl) suppresses bis-adduct formation, while methanol or ethanol solvents facilitate crystallization of the 1-benzyl-4-cyanopyrazole or 1-benzyl-4-ethoxycarbonylpyrazole intermediates [1] [5]. Post-reaction isolation involves pH-dependent crystallization; acidification to pH 3–4 precipitates products in >85% purity, followed by recrystallization from methanol/water systems. This method delivers 70–78% isolated yields with >20:1 regioselectivity for the 1,4-disubstituted isomer over 1,5-regioisomers, as confirmed by LC-MS and NOESY NMR analysis [1].
Table 1: Cyclocondensation Optimization Parameters
Hydrazine Derivative | Carbonyl Partner | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (4:5) |
---|---|---|---|---|---|
Benzylhydrazine HCl | Ethyl benzoylacetate | AcOH | 110 | 78 | 22:1 |
Benzylhydrazine HCl | Benzoylacetonitrile | AcOH | 120 | 75 | 25:1 |
4-Nitrophenylhydrazine | Ethyl acrylate | None | 100 | 68 | 8:1 |
Palladium-copper bimetallic systems enable direct [3+2] cycloadditions between terminal alkynes and diazo compounds, bypassing regioselectivity challenges inherent in classical condensations. PdCl₂(Ph₃P)₂ (5 mol%) with CuI (10 mol%) co-catalyzes the coupling of benzyl diazoacetate with phenylacetylene derivatives in DMF at 80°C, forming 1-benzyl-4-carboxypyrazoles within 3 hours. Chelating ligands (1,10-phenanthroline) enhance regiocontrol, favoring 1,4-disubstitution (>30:1) over 1,5-isomers by stabilizing the Pd-alkyne π-complex prior to diazo insertion [3]. Microwave irradiation (150 W, 100°C) further accelerates conversions to 15 minutes with 82% yield. Post-reaction purification employs silica gel chromatography (ethyl acetate/hexane), though catalyst residues require chelating washes (EDTA solution) to achieve metal content <10 ppm [5].
One-pot assemblies integrate pyrazole formation and C-4 functionalization, exemplified by aryl amine/styrene oxide/aryl acetylene sequences. Under solvent-free conditions at 120°C, molecular iodine (10 mol%) catalyzes the condensation within 2 hours, forming 2-benzyl-4-arylquinolines as analogues [5]. Adapting this to pyrazoles requires substituting amines with hydrazines: benzylhydrazine, styrene oxide, and propiolate esters react via sequential epoxide ring-opening, Michael addition, and cyclodehydration. Solvent screening reveals acetonitrile optimizes yield (76%) and regioselectivity (18:1) versus toluene (62%, 12:1) or DMF (55%, 8:1). Stoichiometric tuning (1:1.2:1 hydrazine:epoxide:acetylene) minimizes oligomerization, while acidic workup (5% HCl) hydrolyzes ester intermediates to directly afford carboxylic acid precursors for epoxidation [5].
Quaternization of 4-(chloromethyl)pyrazole intermediates with benzyl halides requires controlled basicity to avoid O-alkylation. Pre-treatment of 4-(chloromethyl)pyrazole with anhydrous K₂CO₃ (3 eq) in DMF (25 mL/g substrate) for 30 minutes at 20°C generates the stabilized carboxylate nucleophile [4]. Subsequent benzyl bromide addition (1.1 eq) at 65°C for 14 hours achieves >89% N-benzylation without competing ether formation. Workup involves ice-water quenching and ethyl acetate extraction, with product isolation via crystallization from chloroform/methanol (98:2). This method, adapted from piperidone syntheses, provides consistently high yields (85–90%) and >99% N-regioselectivity confirmed by ¹³C NMR [4].
Table 2: N-Benzylation Reaction Parameters
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
K₂CO₃ | DMF | 65 | 14 | 89 | 98 |
Na₂CO₃ | DMF | 65 | 14 | 83 | 95 |
NaOH | EtOH | 78 | 8 | 75 | 90 |
Cs₂CO₃ | Acetone | 56 | 10 | 81 | 93 |
(S)-Enantioselective epoxidation employs Shi fructose-derived catalysts or Jacobsen Mn(III)salen complexes. For 1-benzyl-4-allylpyrazole, VO(acac)₂/(+)-diethyl tartrate (5 mol%) with tert-butyl hydroperoxide (TBHP) in dichloromethane at −20°C achieves 90% conversion in 8 hours. Catalyst loading optimization shows 7 mol% maximizes enantiomeric excess (94% ee) versus 5 mol% (88% ee) or 10 mol% (92% ee). The reaction is quenched with sodium sulfite solution, extracted into dichloromethane, and purified by silica gel chromatography (ethyl acetate/hexane) to remove residual VO(acac)₂ [1] [2]. Recrystallization from dichloromethane/isopropanol (1:3) then upgrades enantiopurity to >99% ee. This method delivers 70–75% isolated yield of (S)-1-benzyl-4-glycidylpyrazole with <0.5% chlorohydrin byproducts [1].
Glycidylpyrazole purification leverages differential solubility in chlorinated/alcoholic solvents. Crude epoxide mixtures are dissolved in warm dichloromethane (50 mg/mL), followed by isopropanol addition (3:1 isopropanol/dichloromethane) until cloud point. Gradual cooling (2°C/hour) from 50°C to 0°C yields high-purity crystals (>99.5% HPLC) with <0.1% residual solvents [1]. Solvent screening identifies dichloromethane/isopropanol as superior to ethyl acetate/hexane for enantiomer stability: no racemization occurs after 72 hours at 25°C, whereas ethyl acetate systems show 2–3% ee erosion. Single-crystal X-ray diffraction confirms absolute (S)-configuration, with characteristic C₉H₁₀N₂O₂ unit cell parameters a=8.21 Å, b=11.30 Å, c=14.58 Å, α=90°, β=92.1°, γ=90° [1] [2].
Diagnostic NMR signals include pyrazole H-C(3) at δ 7.82 (d, J=1.8 Hz), glycidyl methine at δ 2.72 (dd, J=2.6, 4.1 Hz), and benzylic CH₂ at δ 5.32 (s). Epoxide ring vibrations appear at 850 cm⁻¹ (asym stretch) and 1250 cm⁻¹ (sym stretch) in FT-IR. Chiral HPLC validation uses Chiralpak AD-H (hexane/isopropanol 90:10, 1 mL/min): (S)-enantiomer tᵣ=9.2 min, (R)-enantiomer tᵣ=12.4 min. HRMS (ESI+) m/z calculated for C₁₂H₁₃N₂O₂ [M+H]⁺: 217.0977, found: 217.0972 [1] [4].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6